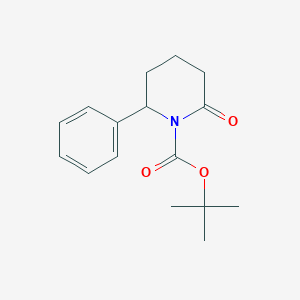
beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, particularly in redox reactions, where it alternates between oxidized and reduced forms. This compound is essential for the production of energy in cells and is involved in various biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, typically involves the enzymatic or chemical coupling of nicotinamide mononucleotide with adenosine monophosphate. The reaction conditions often require specific pH levels, temperature control, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound, is usually carried out through fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high levels of the compound, which is then extracted and purified through various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It alternates between its oxidized form (NAD+) and reduced form (NADH) in redox reactions.
Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield nicotinamide and adenosine diphosphate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound, include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Enzymes like dehydrogenases and oxidoreductases.
Major Products Formed
The major products formed from reactions involving this compound, include:
Nicotinamide: Formed through hydrolysis.
Adenosine Diphosphate: Another product of hydrolysis.
Reduced and Oxidized Forms: NADH and NAD+, respectively, in redox reactions.
Aplicaciones Científicas De Investigación
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, has a wide range of scientific research applications:
Chemistry: Used as a coenzyme in various enzymatic reactions to study redox processes.
Biology: Essential for cellular respiration and energy production studies.
Medicine: Investigated for its role in aging, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mecanismo De Acción
The mechanism of action of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This transfer is crucial for the production of ATP, the energy currency of the cell. The molecular targets include various dehydrogenases and oxidoreductases, which facilitate these redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but has an additional phosphate group.
Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions but with a different structure and function.
Coenzyme Q10 (Ubiquinone): Functions in the electron transport chain but is structurally distinct.
Uniqueness
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is unique due to its specific role in cellular metabolism and its ability to alternate between oxidized and reduced forms. This property makes it indispensable for energy production and various metabolic pathways, distinguishing it from other coenzymes.
Propiedades
Fórmula molecular |
C21H35N7O18P2 |
|---|---|
Peso molecular |
735.5 g/mol |
Nombre IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate |
InChI |
InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2 |
Clave InChI |
AWWDDIGNQVLAEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)



![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)


![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)


![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)

